methyl 3-({[6-chloro-2-(3,4-dimethoxyphenyl)-4-quinolinyl]carbonyl}amino)-4-methylbenzoate -

methyl 3-({[6-chloro-2-(3,4-dimethoxyphenyl)-4-quinolinyl]carbonyl}amino)-4-methylbenzoate

Catalog Number: EVT-4298060
CAS Number:
Molecular Formula: C27H23ClN2O5
Molecular Weight: 490.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-[2-(4-chloro-phenyl)-acetylamino]-3-(3,4-dimethoxyphenyl)propionic acid methyl ester

Compound Description: This compound is a derivative of (R)-methyl 2-amino-3(3,4-dimethoxyphenyl)propanoate hydrochloride and is described in a crystal structure analysis. [] The paper details the synthesis of the compound through the reaction of p-chlorophenylacetic acid, thionyl chloride, and (R)-methyl 2-amino-3(3,4-dimethoxyphenyl)propanoate hydrochloride. [] The crystal structure was analyzed using single-crystal X-ray diffraction. []

3-(3-chloro)-2-(2-oxido)-(4-substituted phenyl)-ureido-benzo[d][1,3,2]dioxaphosphol-5-yl-4-oxoazetidin-1-yl)thiophene-2-carboxamides (9a-f)

Compound Description: This series of compounds represents a group of novel 4-oxoazetidine derivatives synthesized and evaluated for their antimicrobial activity. [] The compounds are characterized by the presence of a thiophene-2-carboxamide, a 4-oxoazetidine ring, and a substituted phenylureido-benzodioxaphosphol group. [] The substituents on the phenyl ring are varied to explore structure-activity relationships. []

2-amino-4-oxo-5-[(substituted phenyl)sulfanyl]pyrrolo[2,3-d]pyrimidines (7-12)

Compound Description: This series of six novel compounds was designed as potential thymidylate synthase (TS) inhibitors with potential antitumor and/or antibacterial activity. [, ] They all contain a core 2-amino-4-oxopyrrolo[2,3-d]pyrimidine structure with a varying 5-thio substituent including phenyl, 4'-chlorophenyl, 3',4'-dichlorophenyl, 4'-nitrophenyl, 3',4'-dimethoxyphenyl, and 2'-naphthyl groups attached to the sulfur. [, ] These compounds were evaluated against TS from various organisms and exhibited good potency against human TS, especially the 3',4'-dichloro and 4'-nitro analogs. [, ]

5-[7-Aryl-6-phenyl-5-thioxo-6,7-dihydro-5H-[1,3,4]oxadiazolo[3,2-a][1,3,5]triazin-2-yl)-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one derivatives

Compound Description: This series of compounds, incorporating a 3,4-dihydropyrimidin-2(1H)-one core, were synthesized and evaluated for their antioxidant activity. [] The compounds feature a fused oxadiazolo-triazine ring system with an aryl substituent at the 7-position. []

N-{3-[(Aryl-1-sulfonyl)imino]-6-oxocyclohexa-1,4-diene-1-yl}benzamides

Compound Description: This series of compounds is characterized by a quinoid core structure with an arylsulfonylimino group at the 3-position and a benzamide group at the 1-position. [] The researchers explored the reactivity of these compounds, particularly their reaction with hydrogen halides, leading to the formation of products with halogen atoms introduced at the 4 or 5 position of the quinoid ring. [] The reactivity and potential biological activity of these compounds were investigated. []

(R)-5-[(1-methyl-3-indolyl)carbonyl]-4,5,6,7-tetrahydro-1H-benzimidazole hydrochloride (YM060)

Compound Description: YM060 is a novel 4,5,6,7-tetrahydrobenzimidazole derivative exhibiting potent and selective serotonin (5-HT)3 receptor antagonist activity. [] YM060 demonstrated superior in vivo potency compared to established 5-HT3 receptor antagonists like ondansetron and granisetron in rat models of the von Bezold-Jarisch reflex. [] The study highlighted the significance of the R-enantiomer of YM060 for potent activity. []

CCT196969, LY3009120, and MLN2480

Compound Description: This research investigated three panRAF inhibitors, CCT196969, LY3009120, and MLN2480, for their potential in treating melanoma brain metastases. [] These compounds target all isoforms of RAF kinase, aiming to overcome the limitations of BRAF and MEK inhibitors. [] The study evaluated their brain distribution, efflux transport at the blood-brain barrier, and in vitro efficacy against patient-derived melanoma cell lines. []

N-((2R)-1-{(3R)-6-chloro-3-[(dimethylamino)methyl]-3,4-dihydroquinolin-1(2H)-yl}-3-(1H-indol-3-yl)-1-oxopropan-2-yl)-1-[(1-methyl-1H-indol-2-yl)carbonyl]piperidine-4-carboxamide (1)

Compound Description: This compound is a peptide-like drug for treating diabetes. [] A scalable manufacturing process was developed, including the preparation of an amorphous intermediate, (2R)-2-amino-1-[(3R)-6-chloro-3-[(dimethylamino)methyl]-3,4-dihydroquinolin-1(2H)-yl]-3-(1H-indol-3-yl)-propan-1-one (syn-3a). []

Derivatives of 1,2-bis-sulfonamide

Compound Description: This research presents a series of 1,2-bis-sulfonamide derivatives, exploring a diverse range of substituents on the two nitrogen atoms. [] The compounds are designed as potential modulators of chemokine receptors. [] The study investigates the structure-activity relationships of these compounds and their potential for pharmaceutical development. []

2-amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol (FTY720)

Compound Description: FTY720 is a sphingosine 1-phosphate (S1P) receptor agonist used in the treatment of multiple sclerosis. [] The patent proposes combining FTY720 with an AMPA receptor agonist for treating degenerative brain diseases. [] The combination aims to enhance neuroprotective effects and improve cognitive function. []

Properties

Product Name

methyl 3-({[6-chloro-2-(3,4-dimethoxyphenyl)-4-quinolinyl]carbonyl}amino)-4-methylbenzoate

IUPAC Name

methyl 3-[[6-chloro-2-(3,4-dimethoxyphenyl)quinoline-4-carbonyl]amino]-4-methylbenzoate

Molecular Formula

C27H23ClN2O5

Molecular Weight

490.9 g/mol

InChI

InChI=1S/C27H23ClN2O5/c1-15-5-6-17(27(32)35-4)11-22(15)30-26(31)20-14-23(29-21-9-8-18(28)13-19(20)21)16-7-10-24(33-2)25(12-16)34-3/h5-14H,1-4H3,(H,30,31)

InChI Key

INDBJSPKEDWRGG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OC)NC(=O)C2=CC(=NC3=C2C=C(C=C3)Cl)C4=CC(=C(C=C4)OC)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.